molecular formula C13H17FO B13083826 4-Allyl-1-fluoro-2-isobutoxybenzene

4-Allyl-1-fluoro-2-isobutoxybenzene

Cat. No.: B13083826
M. Wt: 208.27 g/mol
InChI Key: WIEKSWQBEMFCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Allyl-1-fluoro-2-isobutoxybenzene is an organic compound with the molecular formula C13H17FO and a molecular weight of 208.27 g/mol . This compound is characterized by the presence of an allyl group, a fluoro substituent, and an isobutoxy group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-1-fluoro-2-isobutoxybenzene typically involves electrophilic aromatic substitution reactions. . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve bulk custom synthesis. This method allows for the large-scale production of the compound, ensuring consistency and purity . The process is optimized to reduce costs and increase efficiency, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Allyl-1-fluoro-2-isobutoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

4-Allyl-1-fluoro-2-isobutoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Allyl-1-fluoro-2-isobutoxybenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products . The presence of the fluoro group enhances the reactivity of the compound, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Uniqueness: 4-Allyl-1-fluoro-2-isobutoxybenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the allyl, fluoro, and isobutoxy groups makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

1-fluoro-2-(2-methylpropoxy)-4-prop-2-enylbenzene

InChI

InChI=1S/C13H17FO/c1-4-5-11-6-7-12(14)13(8-11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3

InChI Key

WIEKSWQBEMFCFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)CC=C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.